Butanedioic acid, ((dimethoxyphosphinothioyl)thio)-, monoethyl ester
Overview
Description
Butanedioic acid, [(dimethoxyphosphinothioyl)thio]-, monoethyl ester, also known as malathion , is a chemical compound widely used as an organophosphorus insecticide . It belongs to the class of phosphorothioate esters and has the following chemical formula: C<sub>10</sub>H<sub>19</sub>O<sub>6</sub>PS<sub>2</sub> . Malathion is commonly employed in agriculture, public health, and residential pest control due to its effectiveness against various pests.
Synthesis Analysis
Malathion is synthesized through the reaction of diethyl maleate with dimethyl phosphite . The resulting intermediate is then treated with hydrogen sulfide to form the phosphorothioate ester. Subsequent esterification with ethanol yields the monoethyl ester of malathion.
Molecular Structure Analysis
The molecular structure of malathion consists of a butanedioic acid backbone (also known as succinic acid) with two ethyl ester groups. The central sulfur atom is doubly bonded to the phosphorus atom, forming the key phosphorothioate linkage. The dimethoxy groups enhance the compound’s lipophilicity, aiding its penetration through insect cuticles.
Chemical Reactions Analysis
Malathion undergoes hydrolysis in the presence of water, leading to the formation of its corresponding diacid and the release of dimethyl phosphite . This process is essential for its biodegradation.
Physical And Chemical Properties Analysis
- Appearance : Malathion is a colorless to amber liquid .
- Odor : It has a garlic-like odor .
- Solubility : Malathion is soluble in organic solvents such as acetone, chloroform, and methanol.
- Melting Point : Approximately 2°C .
- Boiling Point : Around 156°C .
- Vapor Pressure : Low.
- Density : 1.23 g/cm³ .
- Stability : Stable under normal conditions but degrades in the presence of light and heat.
Scientific Research Applications
1. Interaction with Human Serum Albumin
Butanedioic acid derivatives, like malathion (a closely related compound), show significant interaction with human serum albumin (HSA). This interaction has been used to understand the dynamics of malathion poisoning. Studies have shown that malathion adducts to lysine and cysteinylproline residues in HSA can be detected, which may serve as biomarkers for malathion poisoning (Yamagishi et al., 2021).
2. Esterification for Renewable Fuels and Solvents
Butanedioic acid esters are explored for their potential as renewable esters in fuels and solvents. Research has optimized conditions for esterification of Succinic acid with alcohols like methanol and ethanol using heterogeneous catalysts and microwave irradiation. This process aims to increase yield while minimizing waste, showing the potential of butanedioic acid esters in sustainable applications (Umrigar et al., 2022).
3. Synthesis of Bioactive Compounds
Butanedioic acid derivatives have been used in the synthesis of bioactive compounds, such as the creation of a deoxo analog of Citryl-CoA. This research is important for understanding enzyme reactions in the tricarboxylic acid cycle, highlighting the role of butanedioic acid derivatives in biochemical research (Eggerer et al., 1983).
4. Development of New Polymers
Butanedioic acid derivatives are utilized in the synthesis of new polymers. For instance, new thiodicarboxylic acids and thiodiols have been synthesized for the creation of linear polyesters and polyurethanes containing sulfur in the side chain. This research demonstrates the versatility of butanedioic acid derivatives in polymer science (Kultys & Podkościelny, 1996).
5. As Chiral Auxiliaries
Butanedioic acid derivatives, like 1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol, have been used as chiral auxiliaries in chemical reactions. These compounds enable selective synthesis and have applications in developing boron-containing functionalized bicyclopropanes, relevant in medicinal chemistry (Luithle & Pietruszka, 2000).
6. Anti-Inflammatory and Anti-Atherosclerotic Properties
Certain butanedioic acid derivatives exhibit anti-inflammatory and antiatherosclerotic properties. For example, AGI-1067, a metabolically stable derivative, has been studied for its effectiveness in inhibiting redox-sensitive endothelial and monocyte inflammatory gene expression, making it a promising compound in cardiovascular research (Kunsch et al., 2004).
7. Understanding Geometric Changes in Molecules
Studies have focused on geometric changes around the nitrogen atom in urethane-protected derivatives of aspartic acid dimethyl ester, which is structurally related to butanedioic acid. This research contributes to our understanding of molecular geometry and its implications in drug design and protein interactions (Wojewska et al., 2013).
Safety And Hazards
- Toxicity : Malathion is moderately toxic to humans. Prolonged exposure or ingestion can cause symptoms such as nausea, headache, and dizziness.
- Environmental Impact : It poses risks to aquatic organisms and beneficial insects.
- Handling Precautions : Proper protective gear (gloves, goggles) should be worn during handling. Avoid inhalation or skin contact.
Future Directions
Research efforts focus on developing safer alternatives to malathion while maintaining effective pest control.
properties
IUPAC Name |
3-dimethoxyphosphinothioylsulfanyl-4-ethoxy-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O6PS2/c1-4-14-8(11)6(5-7(9)10)17-15(16,12-2)13-3/h6H,4-5H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARGSBYVTRDSKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)O)SP(=S)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15O6PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274247 | |
Record name | Malathion beta-monoacid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butanedioic acid, ((dimethoxyphosphinothioyl)thio)-, monoethyl ester | |
CAS RN |
1642-51-9, 35884-76-5 | |
Record name | Malathion monoacid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001642519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malathion monoacid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035884765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malathion beta-monoacid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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